molecular formula C15H15NO3 B12092781 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Cat. No.: B12092781
M. Wt: 257.28 g/mol
InChI Key: MAASMXMGNXRESM-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of an ethoxy group, a pyridin-4-ylmethoxy group, and a benzaldehyde moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 4-pyridinemethanol.

    Reaction Conditions: The reaction is usually carried out under basic conditions using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 3-ethoxybenzaldehyde is reacted with 4-pyridinemethanol in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzoic acid.

    Reduction: 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways.

    Chemical Reactions: The aldehyde group is reactive and can form various derivatives through nucleophilic addition or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxybenzaldehyde: Lacks the pyridin-4-ylmethoxy group, making it less versatile in certain applications.

    4-Pyridinemethanol: Lacks the benzaldehyde moiety, limiting its reactivity in aldehyde-specific reactions.

Uniqueness

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

3-ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C15H15NO3/c1-2-18-14-5-3-4-13(10-17)15(14)19-11-12-6-8-16-9-7-12/h3-10H,2,11H2,1H3

InChI Key

MAASMXMGNXRESM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=NC=C2)C=O

Origin of Product

United States

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